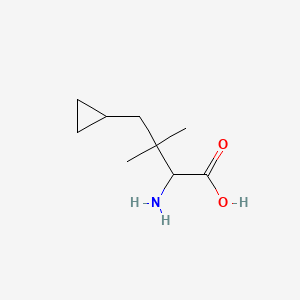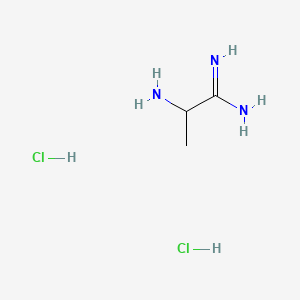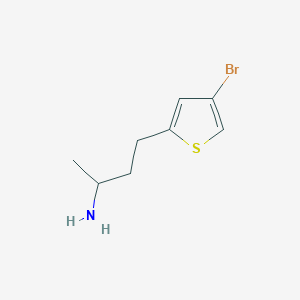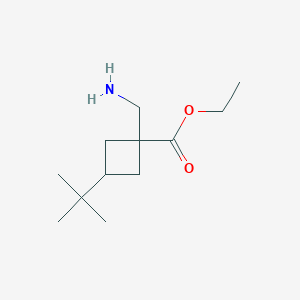
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester, an aminomethyl group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(aminomethyl)-3-(methyl)cyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(isopropyl)cyclobutane-1-carboxylate: Similar structure but with an isopropyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(cyclohexyl)cyclobutane-1-carboxylate: Similar structure but with a cyclohexyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3 |
Clave InChI |
FIPRTHNBGRJYFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(C1)C(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


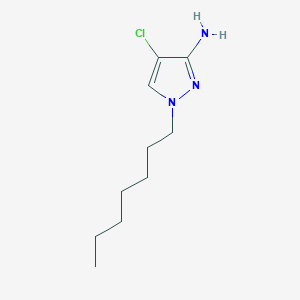

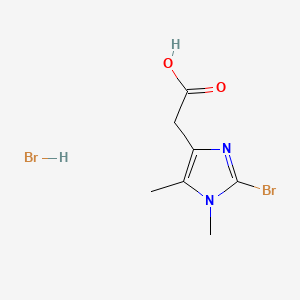
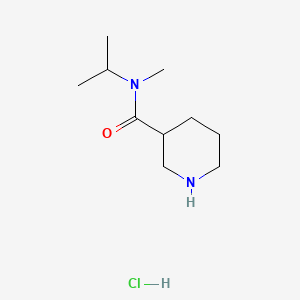
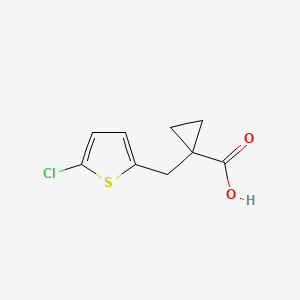


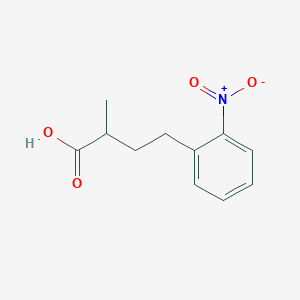
![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
